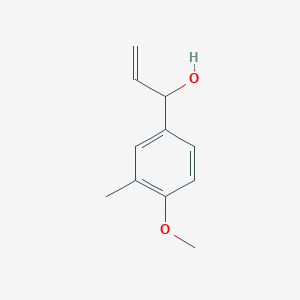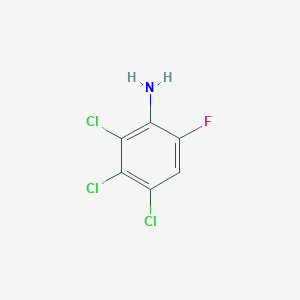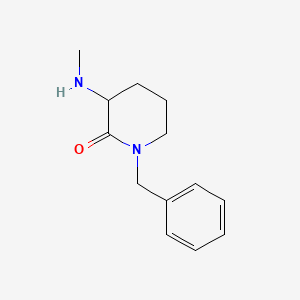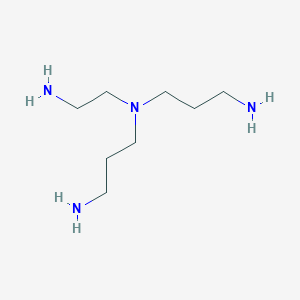
N~1~-(2-Aminoethyl)-N~1~-(3-aminopropyl)propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE, also known as N-(2-aminoethyl)-N-(3-aminopropyl)-1,3-propanediamine, is a polyamine compound with the molecular formula C8H22N4. It is a versatile chemical used in various scientific and industrial applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE typically involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation. The reaction conditions often include the use of catalysts such as Raney nickel or palladium on carbon, and the process is carried out under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods
In industrial settings, the production of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding amides or nitriles, while substitution reactions can yield various alkylated or acylated derivatives .
科学研究应用
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of polyamine metabolism and its role in cellular functions.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
作用机制
The mechanism of action of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE involves its interaction with various molecular targets and pathways. In biological systems, it can interact with DNA, RNA, and proteins, influencing cellular processes such as gene expression, enzyme activity, and signal transduction. Its polyamine structure allows it to bind to negatively charged molecules, stabilizing their structures and modulating their functions .
相似化合物的比较
Similar Compounds
Bis(3-aminopropyl)amine: Similar structure but lacks the ethylene bridge, making it less flexible.
1,2-Bis(3-aminopropylamino)ethane: Contains an additional ethylene bridge, providing more rigidity.
Tris(2-aminoethyl)amine: Contains three aminoethyl groups, offering different coordination properties.
Uniqueness
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE is unique due to its balanced flexibility and reactivity, making it suitable for a wide range of applications. Its ability to form stable complexes with metals and other molecules enhances its utility in various fields .
属性
CAS 编号 |
41240-13-5 |
|---|---|
分子式 |
C8H22N4 |
分子量 |
174.29 g/mol |
IUPAC 名称 |
N'-(2-aminoethyl)-N'-(3-aminopropyl)propane-1,3-diamine |
InChI |
InChI=1S/C8H22N4/c9-3-1-6-12(8-5-11)7-2-4-10/h1-11H2 |
InChI 键 |
XBVKJTPKQHUYHI-UHFFFAOYSA-N |
规范 SMILES |
C(CN)CN(CCCN)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


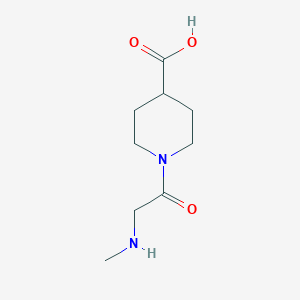
![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)
![4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid](/img/structure/B13500039.png)
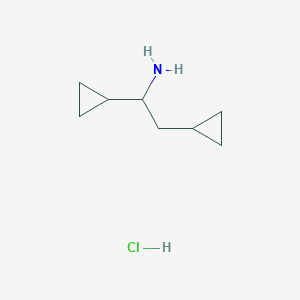
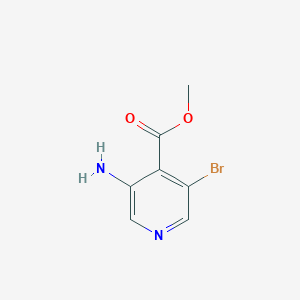
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
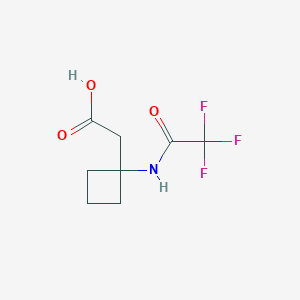
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)
